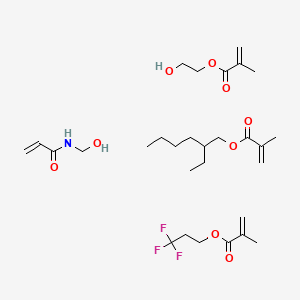![molecular formula C48H78MgO8 B13770932 magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium heparinate is a compound formed by the combination of magnesium ions and heparin, a naturally occurring anticoagulant. Heparin is widely used in medical settings to prevent blood clots, and when combined with magnesium, it forms a salt that retains the anticoagulant properties of heparin while potentially offering additional benefits due to the presence of magnesium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of magnesium heparinate typically involves the reaction of heparin with a magnesium salt, such as magnesium chloride. The process can be summarized as follows:
- Dissolve heparin in an aqueous solution.
- Add magnesium chloride to the solution under controlled conditions.
- Allow the reaction to proceed, resulting in the formation of magnesium heparinate.
- Purify the product through filtration and drying.
Industrial Production Methods: Industrial production of magnesium heparinate follows similar steps but on a larger scale. The process may involve additional steps such as dialysis or precipitation to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium heparinate can undergo various chemical reactions, including:
Oxidation: Magnesium heparinate can react with oxidizing agents, leading to the formation of magnesium oxide and other by-products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Magnesium ions in the compound can be substituted with other metal ions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Calcium chloride, sodium chloride.
Major Products:
Oxidation: Magnesium oxide.
Reduction: Elemental magnesium.
Substitution: Calcium heparinate, sodium heparinate
Applications De Recherche Scientifique
Magnesium heparinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving magnesium and heparin.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Primarily used as an anticoagulant in medical treatments to prevent blood clots. It is also studied for its potential benefits in cardiovascular health due to the presence of magnesium.
Industry: Utilized in the production of pharmaceuticals and as a component in certain industrial processes
Mécanisme D'action
The mechanism of action of magnesium heparinate involves the anticoagulant properties of heparin and the physiological effects of magnesium. Heparin works by binding to antithrombin III, enhancing its ability to inhibit thrombin and other clotting factors, thus preventing blood clot formation. Magnesium, on the other hand, acts as a cofactor in numerous enzymatic reactions and helps regulate muscle and nerve function .
Comparaison Avec Des Composés Similaires
Magnesium heparinate can be compared with other heparin salts and magnesium compounds:
Calcium Heparinate: Similar anticoagulant properties but with calcium ions instead of magnesium.
Sodium Heparinate: Another heparin salt commonly used in medical settings.
Magnesium Sulfate: Used for its magnesium content but lacks the anticoagulant properties of heparin.
Uniqueness: Magnesium heparinate is unique in that it combines the anticoagulant properties of heparin with the physiological benefits of magnesium, making it a valuable compound in both medical and research settings .
Propriétés
Formule moléculaire |
C48H78MgO8 |
|---|---|
Poids moléculaire |
807.4 g/mol |
Nom IUPAC |
magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/2C24H40O4.Mg/c2*1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h2*14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m11./s1 |
Clé InChI |
KVPZPSPOBQUDPV-WWXYFFPRSA-L |
SMILES isomérique |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Mg+2] |
SMILES canonique |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
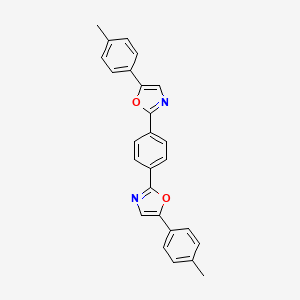
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)
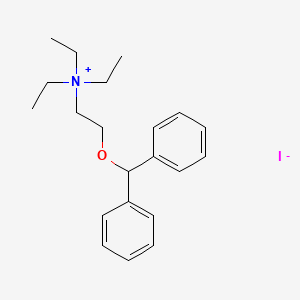
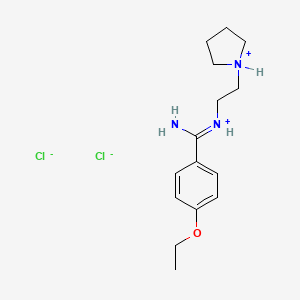

![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
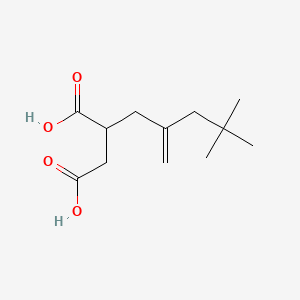
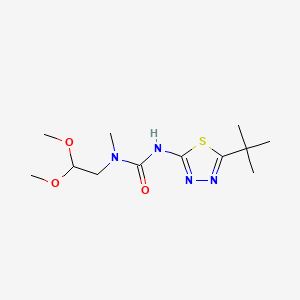
![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)

